

Fa-Gly-Oh substrate concentration range for linear kinetics

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Compound of Interest

Compound Name:	Fa-Gly-Oh
CAS No.:	124882-74-2
Cat. No.:	B555853

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Executive Summary

This guide addresses the kinetic characterization of Furanacryloyl-based substrates, specifically focusing on FAPGG (N-[3-(2-Furyl)acryloyl]-L-phenylalanyl-glycyl-glycine), the industry-standard chromogenic substrate for Angiotensin Converting Enzyme (ACE). While "Fa-Gly-Oh" appears to be a shorthand or typo for the Fa-peptide class (often yielding Fa-Phe/Gly products), the principles described here apply to the entire family of Fa-blocked substrates (e.g., Fa-Gly-Leu-NH₂ for Thermolysin).

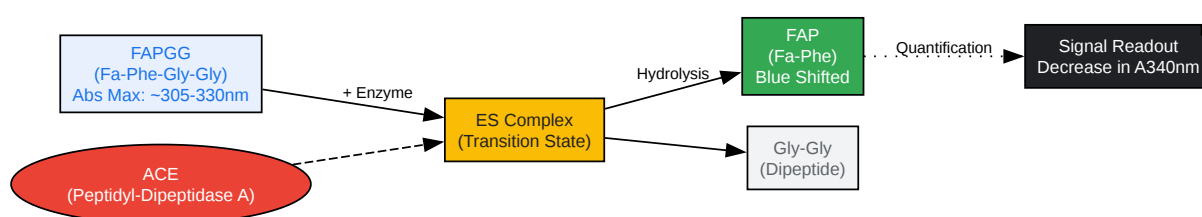
This protocol defines the substrate concentration ranges required to achieve linear kinetics (first-order reaction rates) versus saturation kinetics (zero-order/V_{max}), crucial for accurate determination in drug development.

Mechanistic Principles & Optical Physics

The utility of Fa-substrates relies on a specific electronic shift in the furanacryloyl chromophore upon peptide bond hydrolysis.

- The Chromophore: The furanacryloyl group (Fa) is conjugated to the N-terminus of the peptide.
- The Shift: The intact peptide bond resonates with the Fa-carbonyl, extending the conjugation system (Red Shift). Hydrolysis breaks this electronic communication, resulting in a Blue Shift of the absorption spectrum.
- Detection: We monitor the decrease in absorbance at 340 nm (or 345 nm).

Pathway Visualization (ACE Hydrolysis of FAPGG)



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Figure 1: Mechanism of FAPGG hydrolysis by ACE.[1][2][3] The cleavage of the Phe-Gly bond isolates the Furanacryloyl group, altering its extinction coefficient at 340nm.

Defining "Linear Kinetics"

In the context of this inquiry, "Linear Kinetics" can refer to two distinct regimes. Your experimental goal dictates the concentration range.

Scenario A: First-Order Kinetics (The "Linear" Region)

- Goal: Efficient determination of catalytic efficiency () or sensitive inhibition studies ().
- Condition:

(typically

).

- Behavior: The reaction rate () is linearly proportional to substrate concentration.
- Recommended FAPGG Range: 10 μ M – 50 μ M.
 - Note: Signal-to-noise ratio is lower here; requires high-sensitivity spectrophotometers.

Scenario B: Zero-Order Kinetics (Activity Assays)

- Goal: Determining specific enzyme activity () or screening libraries where maximum signal is required.
- Condition:

(typically

).
- Behavior: The enzyme is saturated; rate is independent of .
- Recommended FAPGG Range: 0.8 mM – 1.0 mM.

Scenario C: Michaelis-Menten Profiling (Determination)

- Goal: Calculating kinetic constants.
- Range: Spanning
to
.
- Recommended FAPGG Range: 0.06 mM – 2.0 mM.

Detailed Protocol: FAPGG Kinetic Assay

This protocol is optimized for a 96-well microplate format but scales to cuvettes.

Reagents:

- Assay Buffer: 50 mM HEPES, 300 mM NaCl, 10 μ M ZnCl₂, pH 7.5.
 - Critical: ACE is a zinc-metalloprotease.[4] Chloride ion (300 mM) is an essential activator for ACE.[5]
- Substrate Stock: 10 mM FAPGG dissolved in Assay Buffer (or DMSO if solubility is poor, keep final DMSO < 1%).
- Enzyme: Recombinant Human ACE (or purified rabbit lung ACE).

Step-by-Step Procedure:

- Preparation of Substrate Dilutions: Prepare a serial dilution of FAPGG in Assay Buffer.
 - Target Concentrations (Final): 0, 0.05, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0, 1.5 mM.
- Blanking: Add 180 μ L of substrate solution to wells.
- Equilibration: Incubate plate at 37°C for 10 minutes to stabilize temperature.
- Reaction Initiation: Add 20 μ L of Enzyme solution (approx. 1-5 mU/well).
 - Rapid Mix: Shake plate for 5 seconds.
- Data Acquisition:
 - Mode: Kinetic (Continuous).
 - Wavelength: 340 nm.[1][2][4][6]
 - Duration: 20–30 minutes.
 - Interval: 30–60 seconds.

- Calculation: Determine the slope () for the linear portion of the curve (usually minutes 2–15).

Data Processing Table:

Parameter	Value (Approx.)	Unit	Notes
FAPGG	0.3 ± 0.05	mM	At pH 7.5, 37°C [1].
	-0.53	$\text{mM}^{-1}\text{cm}^{-1}$	Differential extinction coefficient.
Linear Range ()	< 0.05	mM	For first-order kinetics.
Saturation Range	> 0.8	mM	For Vmax determination.
Optimal pH	7.5 or 8.3	pH	Buffer dependent (HEPES vs Borate).

Self-Validating the System (Quality Control)

To ensure "Trustworthiness" in your data, perform these checks:

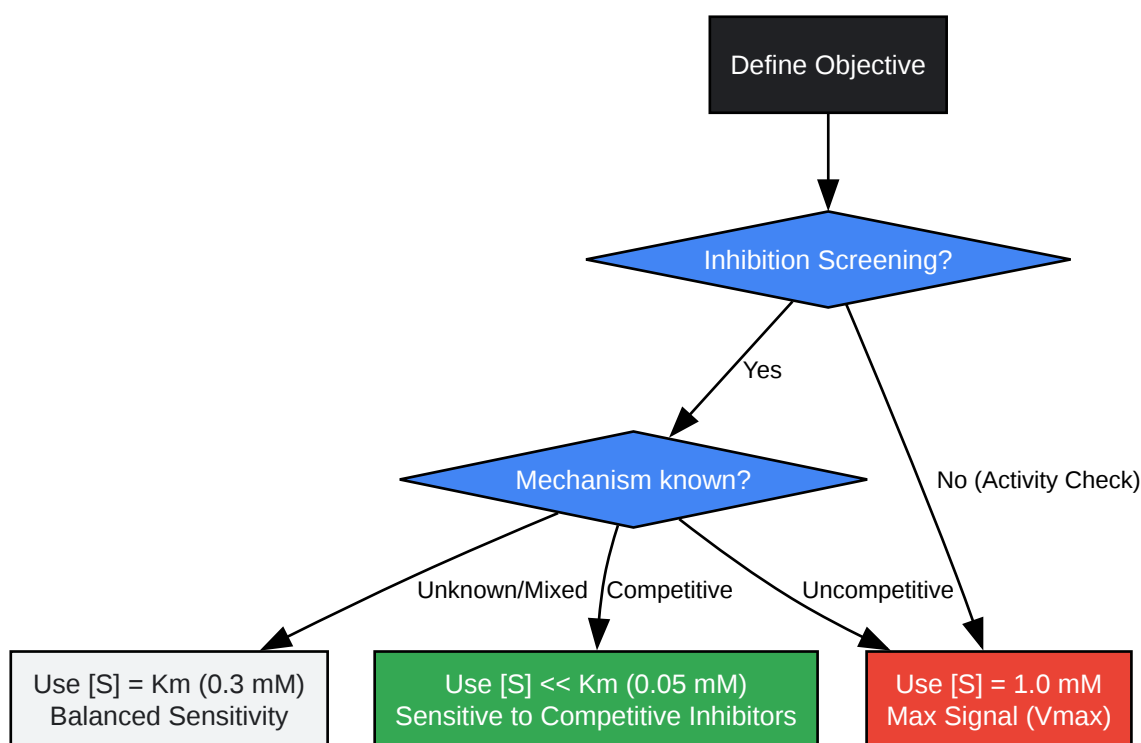
- The Linearity Check (Time): Plot Absorbance vs. Time. The value for the slope calculation must be . If the curve bends early, the substrate is being depleted too fast (conversion). Solution: Dilute enzyme.
- The Linearity Check (Concentration): For First-Order kinetics, plot vs. . It must pass through the origin and be linear up to approx. 50 μM .

- Inner Filter Effect: At

mM, the background absorbance at 340 nm may exceed the linear range of the spectrophotometer (typically

). Solution: Use shorter pathlength (microplate) or verify instrument linearity.

Decision Logic for Assay Setup



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Figure 2: Decision matrix for selecting FAPGG concentration based on experimental goals.

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